![molecular formula C8H8BrNO2 B1404276 7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine CAS No. 16081-47-3](/img/structure/B1404276.png)
7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine
Overview
Description
“7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine” is a chemical compound that likely contains a benzodioxin group, which is a type of aromatic ether, and an amine group. The presence of the bromine atom indicates that it is a halogenated compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the benzodioxin group. The bromine atom would add significant weight to the molecule .Chemical Reactions Analysis
As an aromatic amine, this compound could participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation. The bromine atom could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, aromatic amines are polar due to the presence of the amine group, and they may exhibit strong intermolecular forces due to hydrogen bonding .Scientific Research Applications
Medicinal Chemistry Research
Compounds similar to “7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine” have been studied for their antiproliferative activities against certain cancer cell lines, indicating potential use in cancer research and drug development .
Quorum-Sensing Inhibitors
Related compounds have shown promise as quorum-sensing inhibitors, which could be useful in studying bacterial communication and potentially developing anti-bacterial treatments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLYXMTGKQUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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